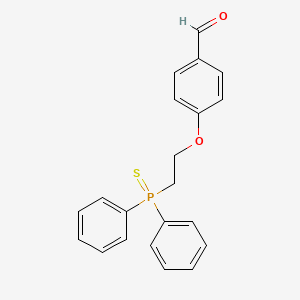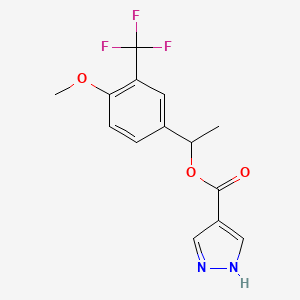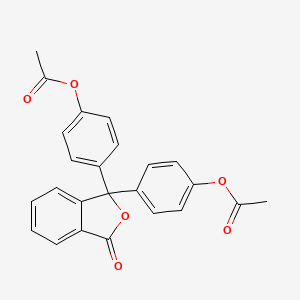
2-(3-Ethoxyphenyl)-4-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxyphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds. The presence of the ethoxyphenyl and methyl groups in the structure of this compound imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 3-ethoxybenzaldehyde with 4-methylpyrrolidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 3-ethoxybenzaldehyde reacts with the amine group of 4-methylpyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-Ethoxyphenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)-4-methylpyrrolidine: Similar structure with a methoxy group instead of an ethoxy group.
2-(3-Ethoxyphenyl)-4-ethylpyrrolidine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-(3-Ethoxyphenyl)-4-methylpyrrolidine is unique due to the presence of both the ethoxyphenyl and methyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-15-12-6-4-5-11(8-12)13-7-10(2)9-14-13/h4-6,8,10,13-14H,3,7,9H2,1-2H3 |
InChI Key |
WICUNQMREYNPDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)

![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)

methanone](/img/structure/B12890256.png)


![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)



![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)

